molecular formula C8H6INO5 B6220397 4-iodo-3-methoxy-5-nitrobenzoic acid CAS No. 2386444-44-4

4-iodo-3-methoxy-5-nitrobenzoic acid

Cat. No.: B6220397
CAS No.: 2386444-44-4
M. Wt: 323
InChI Key:
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Description

4-iodo-3-methoxy-5-nitrobenzoic acid (IMNB) is a synthetic organic compound with a wide range of uses in the laboratory. It is a versatile reagent with a wide range of applications in organic synthesis, analytical chemistry and biochemistry. IMNB is a useful reagent in many laboratory experiments due to its unique reactivity and stability.

Scientific Research Applications

4-iodo-3-methoxy-5-nitrobenzoic acid has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, analytical chemistry, and biochemistry. It is also used as a catalyst in the synthesis of various organic compounds. This compound has been used in the synthesis of nucleoside analogs, as a fluorescent dye for DNA detection, and as a fluorescent probe for the detection of nitric oxide. This compound has also been used in the synthesis of polymers, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals.

Mechanism of Action

4-iodo-3-methoxy-5-nitrobenzoic acid has a unique reactivity due to its structure. The nitro group in the molecule is electron-withdrawing, which makes the molecule more reactive than other benzoic acids. The iodo group is also electron-withdrawing, which increases the reactivity of the molecule. The methoxy group is electron-donating, which makes the molecule less reactive than other benzoic acids.
Biochemical and Physiological Effects
This compound is used in many laboratory experiments due to its unique reactivity and stability. It is also used in the synthesis of pharmaceuticals, as a fluorescent dye for DNA detection, and as a reagent in the synthesis of nucleoside analogs. This compound has been used in the synthesis of polymers, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals.

Advantages and Limitations for Lab Experiments

The advantages of using 4-iodo-3-methoxy-5-nitrobenzoic acid in laboratory experiments include its unique reactivity and stability, its ability to be used as a catalyst in the synthesis of various organic compounds, and its ability to be used as a fluorescent dye for DNA detection. The limitations of using this compound include its potential toxicity, its susceptibility to hydrolysis, and its potential to cause skin irritation.

Future Directions

The future directions of 4-iodo-3-methoxy-5-nitrobenzoic acid research include its potential use in the synthesis of other pharmaceuticals, its potential use as a fluorescent dye for other biological molecules, its potential use in the synthesis of other polymers, and its potential use in the synthesis of other compounds. Additionally, further research could be conducted on the mechanism of action of this compound, its potential toxicity, and its potential to cause skin irritation.

Synthesis Methods

4-iodo-3-methoxy-5-nitrobenzoic acid can be synthesized from 4-iodobenzoic acid and 3-methoxy-5-nitrobenzaldehyde. The reaction is carried out in an aqueous solution of sodium hydroxide and ethyl acetate. The reaction proceeds via a Knoevenagel condensation, in which the aldehyde and acid are combined in the presence of a base to form an imine. The imine is then hydrolyzed to form the desired this compound product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-3-methoxy-5-nitrobenzoic acid involves the introduction of an iodine atom, a methoxy group, and a nitro group onto a benzoic acid molecule.", "Starting Materials": [ "4-hydroxybenzoic acid", "iodine", "methanol", "concentrated sulfuric acid", "concentrated nitric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 4-hydroxybenzoic acid is reacted with iodine in the presence of concentrated sulfuric acid to form 4-iodobenzoic acid.", "Step 2: 4-iodobenzoic acid is reacted with methanol and sodium hydroxide to form 4-iodo-3-methoxybenzoic acid.", "Step 3: 4-iodo-3-methoxybenzoic acid is reacted with concentrated nitric acid and water to form 4-iodo-3-methoxy-5-nitrobenzoic acid." ] }

2386444-44-4

Molecular Formula

C8H6INO5

Molecular Weight

323

Purity

95

Origin of Product

United States

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